Specific Scientific Field: The specific scientific field of this application is Cancer Chemotherapy .
Summary of the Application: SCH 1473759 is a novel Aurora inhibitor that has demonstrated enhanced anti-tumor activity in combination with taxanes and KSP inhibitors . Aurora kinases are required for orderly progression of cells through mitosis, and inhibition of these kinases by siRNA or small molecule inhibitors results in cell death .
Methods of Application or Experimental Procedures: SCH 1473759 was utilized along with a panel of tumor cell lines and xenograft models to gain knowledge about optimal dosing schedule and chemotherapeutic combinations for Aurora A/B inhibitors . Asynchronous cells required 24-hour exposure to SCH 1473759 for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or ksp inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 n dna content .
Results or Outcomes: SCH 1473759 was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . It demonstrated potent mechanism-based activity, and activity was shown to be enhanced in combination with taxanes and KSP inhibitors . This information may be useful for optimizing the clinical efficacy of Aurora inhibitors .
SCH-1473759 is a potent and selective inhibitor of Aurora kinases A and B, which are critical regulators of cell division. This compound has an impressive inhibitory potency, with IC50 values of approximately 4 nM for Aurora A and 13 nM for Aurora B, indicating its effectiveness in targeting these kinases in various biological contexts . The compound is primarily utilized in research settings to explore its potential therapeutic applications, particularly in oncology.
The biological activity of SCH-1473759 has been extensively studied, demonstrating significant efficacy against a wide range of tumor cell lines. The compound exhibits mechanism-based activity that is enhanced when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors . This synergistic effect suggests that SCH-1473759 may improve treatment outcomes when used as part of combination therapies.
The synthesis of SCH-1473759 involves multiple steps typical of pharmaceutical chemistry. Although specific synthetic routes are proprietary, the general approach includes the formation of key intermediates through reactions such as coupling reactions and cyclization. The final product is typically purified through crystallization or chromatography techniques to achieve high purity necessary for biological testing .
SCH-1473759 is primarily researched for its potential applications in cancer therapy. Its ability to selectively inhibit Aurora kinases makes it a candidate for treating various malignancies characterized by aberrant cell division. The compound's effectiveness in combination therapies further enhances its appeal as a treatment option for resistant cancer types .
Interaction studies involving SCH-1473759 have revealed its ability to enhance the efficacy of other anticancer agents. For instance, studies indicate that combining SCH-1473759 with taxanes leads to improved cytotoxic effects on cancer cells compared to either agent alone . Such findings underscore the importance of understanding drug-drug interactions to optimize therapeutic regimens.
Several compounds exhibit similar mechanisms of action as SCH-1473759, particularly those targeting Aurora kinases. Below are some notable examples:
Compound Name | IC50 (nM) | Specificity | Unique Features |
---|---|---|---|
AZD1152 | 10 | Aurora A/B | Developed for solid tumors |
VX-680 | 20 | Aurora A/B | First-in-class Aurora kinase inhibitor |
MLN8237 | 40 | Aurora A | Approved for clinical trials |
Uniqueness of SCH-1473759: Compared to these compounds, SCH-1473759 demonstrates superior selectivity and potency against both Aurora A and B kinases at sub-nanomolar concentrations, making it a promising candidate for further development in cancer therapeutics .